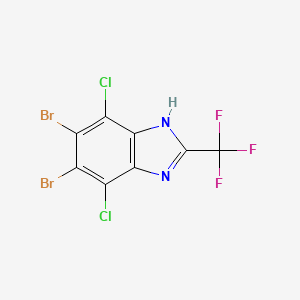
Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings
Synthetic Routes and Reaction Conditions:
From 4,5-dibromo-1,2-phenylenediamine: The compound can be synthesized by reacting 4,5-dibromo-1,2-phenylenediamine with a suitable halogenating agent under controlled conditions.
From 2-(trifluoromethyl)benzimidazole: Another method involves the halogenation of 2-(trifluoromethyl)benzimidazole using bromine and chlorine in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, where precise control of temperature, pressure, and reaction time is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where one or more halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different halogen atoms or functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The exact mechanism of action of Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The specific pathways involved may vary depending on the application and the biological system.
相似化合物的比较
Benzimidazole: The parent compound without halogenation.
5,6-Dibromobenzimidazole: Similar but lacks the chlorine atoms.
2-(Trifluoromethyl)benzimidazole: Similar but lacks the bromine atoms.
Uniqueness: The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes this compound unique compared to its analogs. These halogen atoms significantly influence its chemical reactivity and biological activity.
属性
CAS 编号 |
14689-59-9 |
|---|---|
分子式 |
C8HBr2Cl2F3N2 |
分子量 |
412.81 g/mol |
IUPAC 名称 |
5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI 键 |
JCYBSTOMRNBAFK-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Br)Br)Cl)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


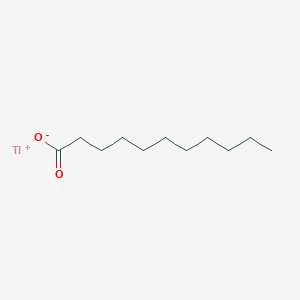
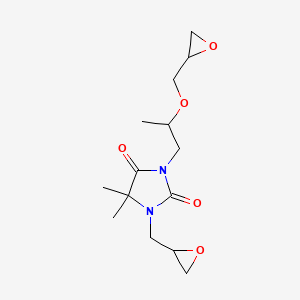
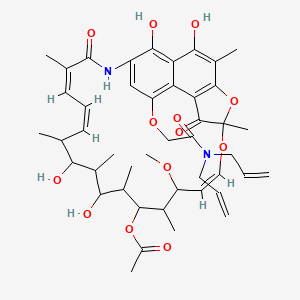
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
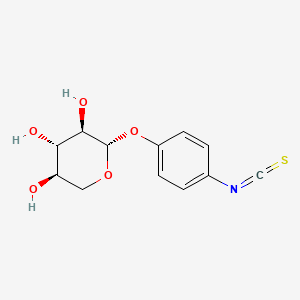
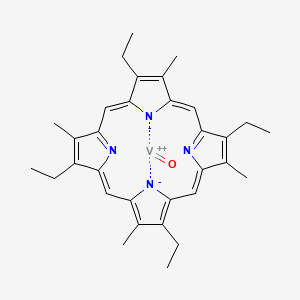
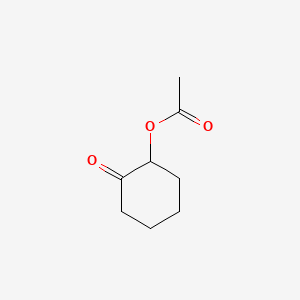
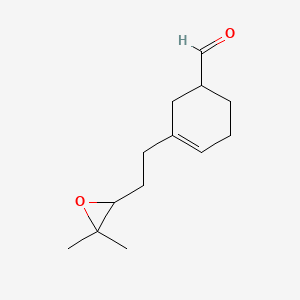

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
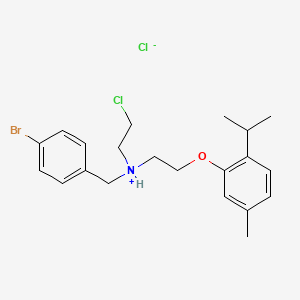

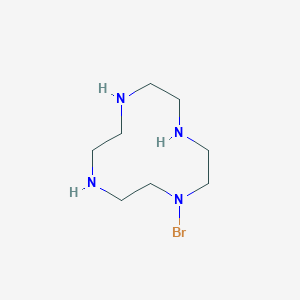
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
